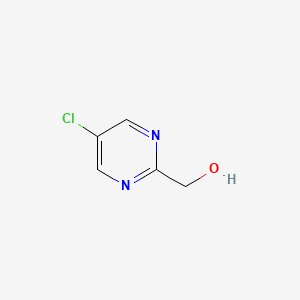

(5-Chloropyrimidin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloropyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEHUYPEVMKBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717069 | |

| Record name | (5-Chloropyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944902-98-1 | |

| Record name | 5-Chloro-2-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944902-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Chloropyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Chloropyrimidin-2-yl)methanol chemical properties

An In-Depth Technical Guide to (5-Chloropyrimidin-2-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. As a derivative of pyrimidine, a core scaffold of the nucleobases uracil, thymine, and cytosine, it belongs to a class of compounds with profound biological relevance. The pyrimidine moiety is a privileged structure in drug discovery, appearing in a vast array of therapeutic agents, including antiviral and anticancer drugs.[1][2]

This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. It details the compound's physicochemical properties, spectroscopic profile, a validated synthetic pathway, its key chemical reactions, and its strategic application as a versatile building block in the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The strategic placement of the chloro, hydroxymethyl, and pyrimidine nitrogen atoms provides three distinct points for chemical modification, making it a valuable starting material for generating diverse chemical libraries.

Physicochemical and Spectroscopic Properties

This compound is typically supplied as a solid with a purity of 97% or higher.[3][4] Proper handling and storage are crucial for maintaining its integrity.

Physicochemical Data

The core physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 944902-98-1 | [3][5] |

| Molecular Formula | C₅H₅ClN₂O | [4][6] |

| Molecular Weight | 144.56 g/mol | [6][7] |

| IUPAC Name | This compound | |

| Synonyms | 5-Chloro-2-(hydroxymethyl)pyrimidine, 5-Chloropyrimidine-2-methanol | [5][8] |

| Appearance | Solid | [3] |

| Purity | ≥97% | [3] |

| Boiling Point | 238.4 ± 20.0 °C (Predicted) | [5] |

| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage | Sealed in a dry environment at room temperature or 2-8°C. | [5][8] |

Spectroscopic Profile

While full experimental spectra are not widely published in peer-reviewed literature, the expected spectroscopic characteristics can be reliably predicted based on the molecular structure. These predictions are invaluable for reaction monitoring and quality control.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and characteristic.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 | Singlet | 2H | H4, H6 | Aromatic protons on an electron-deficient pyrimidine ring, deshielded by two nitrogen atoms and a chlorine atom. |

| ~4.7 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the electron-withdrawing pyrimidine ring and the oxygen atom. |

| ~3.5-5.0 | Broad Singlet | 1H | -OH | Labile hydroxyl proton; chemical shift and appearance are dependent on solvent, concentration, and temperature. |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a map of the carbon skeleton.

| Predicted Shift (ppm) | Assignment | Rationale |

| ~165 | C2 | Carbon atom attached to a nitrogen and the hydroxymethyl group. |

| ~158 | C4, C6 | Equivalent aromatic carbons adjacent to nitrogen atoms. |

| ~122 | C5 | Carbon atom bearing the chloro substituent. |

| ~64 | -CH₂- | Methylene carbon attached to the hydroxyl group. |

Infrared (IR) Spectroscopy:

-

3400-3200 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.

-

3100-3000 cm⁻¹ (weak): Aromatic C-H stretching.

-

~1600-1400 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrimidine ring.

-

~1050 cm⁻¹: C-O stretching of the primary alcohol.

-

~800-600 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS):

-

Electron Impact (EI-MS): The molecular ion peak (M⁺) would be observed at m/z 144. A characteristic (M+2)⁺ peak at m/z 146 with approximately one-third the intensity of the M⁺ peak would confirm the presence of a single chlorine atom.

-

Electrospray Ionization (ESI-MS): [M+H]⁺ at m/z 145 and [M+Na]⁺ at m/z 167.

Synthesis and Purification

A robust and scalable synthesis of this compound can be envisioned via the reduction of its corresponding carboxylic acid, which in turn can be sourced from commercially available precursors. This two-step approach leverages standard, high-yielding transformations in organic chemistry.

Proposed Synthetic Route

The proposed pathway involves the hydrolysis of a suitable ester, such as 2-chloropyrimidine-5-carboxylic acid, followed by its reduction to the primary alcohol.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reduction of 2-Chloropyrimidine-5-carboxylic acid

This protocol is based on well-established procedures for the reduction of carboxylic acids to primary alcohols.[1][9]

Step 1: Reaction Setup

-

To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-chloropyrimidine-5-carboxylic acid (5.0 g, 31.5 mmol).[9]

-

Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula to dissolve the starting material.

-

Cool the resulting solution to 0 °C in an ice-water bath.

Step 2: Addition of Reducing Agent

-

Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF, ~70 mL, 70 mmol, ~2.2 equivalents) to the stirred solution at 0 °C over 30 minutes using a dropping funnel. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions. Borane is chosen as it is a milder reducing agent than LiAlH₄, showing good functional group tolerance.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes until the starting material is fully consumed.

Step 3: Reaction Quench and Work-up

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of methanol (~20 mL) until gas evolution (hydrogen) ceases. Safety Note: Quenching is highly exothermic and releases flammable hydrogen gas. Ensure adequate ventilation and slow addition.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add 1 M aqueous HCl (~50 mL) to the residue and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Chemical Reactivity and Derivatization

The chemical utility of this compound stems from the distinct reactivity of its functional groups: the primary alcohol and the chlorinated pyrimidine ring.

Caption: Key reaction pathways for this compound.

-

Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), or further to the carboxylic acid with stronger oxidants. It can undergo esterification with acyl chlorides or carboxylic acids, or be converted to a chloride using thionyl chloride (SOCl₂), transforming it into a useful electrophile.[10]

-

Reactions at the Pyrimidine Ring: The pyrimidine ring is electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). While the C-5 chlorine is relatively unreactive, chlorine atoms at the C2, C4, or C6 positions are typically labile. In this molecule, further substitution on the ring would likely require harsh conditions or activation, but its derivatives, particularly those with leaving groups at C2 or C4, are key substrates for SNAr reactions with amines. This reaction is fundamental to the synthesis of many kinase inhibitors.[11]

Applications in Medicinal Chemistry and Drug Discovery

The primary application of this compound is as a strategic building block for the synthesis of high-value pharmaceutical targets. Its structure is particularly amenable for elaboration into potent enzyme inhibitors.

Precursor for Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[11] A large class of FDA-approved oncology drugs function by inhibiting specific kinases. Many of these inhibitors feature a 2-aminopyrimidine scaffold, which acts as a "hinge-binder," forming crucial hydrogen bonds within the ATP-binding site of the kinase.[12][13]

This compound is an ideal precursor for constructing these scaffolds. The molecule can be elaborated through a sequence involving nucleophilic substitution of a chloro group at the 2- or 4-position of a related pyrimidine intermediate with an appropriate amine, a reaction that is central to building the final drug molecule.

Caption: General scheme for application in kinase inhibitor synthesis.

For example, in the discovery of novel ALK/EGFR dual kinase inhibitors, a 5-chloro-N2,N4-di-substituted pyrimidine-2,4-diamine core was utilized.[13] Similarly, derivatives have been used to synthesize potent CHK1 inhibitors for hematologic malignancies.[14] The synthetic strategies employed in these programs underscore the value of functionalized chloropyrimidines as key intermediates.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

-

Hazard Classifications: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][8]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1046816-75-4|(2-Chloropyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. chemuniverse.com [chemuniverse.com]

- 5. (5-Chloro-pyriMidin-2-yl)-Methanol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chakrachem.com [chakrachem.com]

- 7. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-chloropyrimidine-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

(5-Chloropyrimidin-2-yl)methanol: A Technical Guide for Advanced Synthesis

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Heterocyclic compounds, particularly pyrimidines, form the backbone of numerous therapeutic agents due to their ability to engage in specific, high-affinity interactions with biological targets. (5-Chloropyrimidin-2-yl)methanol (CAS No: 944902-98-1) has emerged as a critical building block for researchers and drug development professionals. Its strategic value lies in its bifunctional nature: a reactive chloro-substituent poised for nucleophilic substitution and a primary alcohol handle amenable to a wide array of chemical transformations.

This guide provides an in-depth technical overview of this compound, consolidating its chemical properties, synthesis, reactivity, and applications. It is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel chemical entities.

Core Molecular and Physical Properties

This compound is a solid at room temperature, possessing the molecular characteristics detailed below. These properties are fundamental to its handling, reaction setup, and analytical characterization.[1][2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂O | [1][2] |

| Molecular Weight | 144.56 g/mol | [1][2] |

| CAS Number | 944902-98-1 | [1][2] |

| IUPAC Name | (5-chloro-2-pyrimidinyl)methanol | [4] |

| Synonyms | 5-Chloro-2-(hydroxymethyl)pyrimidine, (5-CHLORO-PYRIMIDIN-2-YL)-METHANOL | [3][5] |

| Appearance | Solid | [4] |

| Purity (Typical) | >97% | [2][4] |

| Predicted Boiling Point | 238.4 ± 20.0 °C | [3] |

| Predicted pKa | 13.25 ± 0.10 | [3] |

Synthesis and Manufacturing

The synthesis of this compound is most logically achieved through the reduction of a suitable carbonyl precursor, such as 5-chloropyrimidine-2-carbaldehyde or a corresponding carboxylic acid ester. This transformation leverages well-established and scalable reduction methodologies. The causality behind this choice is the high chemoselectivity of modern reducing agents, which can target a carbonyl group without affecting the chloro-substituent on the aromatic ring.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 5-Chloropyrimidine-2-carbaldehyde

This protocol describes a representative laboratory-scale synthesis. The choice of sodium borohydride is based on its mild nature, operational simplicity, and safety profile compared to stronger reducing agents like lithium aluminum hydride.[6]

Materials:

-

5-Chloropyrimidine-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloropyrimidine-2-carbaldehyde (1.0 eq) in methanol at 0 °C (ice bath).

-

Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature remains below 5 °C. The slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and wash the filter cake with a small amount of dichloromethane.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its two functional groups.

Caption: Dual reactivity pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The chlorine atom at the C5 position of the pyrimidine ring is activated towards nucleophilic displacement, although less so than halogens at the C2, C4, or C6 positions. Nevertheless, it readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, under appropriate conditions (often requiring heat or catalysis). This reaction is a cornerstone for introducing diversity and building complexity, particularly in the synthesis of kinase inhibitors where an amino group at this position often interacts with the hinge region of the enzyme's active site.[7][8][9]

Reactions of the Hydroxymethyl Group

The primary alcohol moiety provides a versatile handle for further functionalization:

-

Oxidation: The alcohol can be oxidized to the corresponding aldehyde (5-chloropyrimidine-2-carbaldehyde) using mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This aldehyde is a precursor for imine formation, Wittig reactions, or reductive amination.

-

Etherification: Conversion to an ether is readily achieved through the Williamson ether synthesis.[10][11] Deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide (R-X) yields the corresponding ether, 5-chloro-2-(alkoxymethyl)pyrimidine. This is a common strategy to block the hydroxyl group or to introduce linkers.[12][13]

-

Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions) produces esters, which can serve as prodrugs or modify the compound's physicochemical properties.

Application in Kinase Inhibitor Synthesis

A prominent application of this building block is in the synthesis of potent kinase inhibitors for oncology. The 2-aminopyrimidine scaffold is a privileged structure in this field.[4] For instance, in the development of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) dual inhibitors, a 5-chloro-N-phenylpyrimidin-2-amine core is often utilized. This compound serves as a key starting material to access these complex structures, where the chloro-group is eventually displaced by a substituted aniline via an SNAr reaction.[14]

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its use in regulated drug development environments. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is typically used for purity assessment.[15][16]

| Parameter | Recommended Setting | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds.[17] |

| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Acidifies the mobile phase to ensure sharp peak shapes for the heterocyclic compound. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |

| Gradient | Optimized based on impurity profile (e.g., 10-90% B over 20 min) | A gradient elution is necessary to resolve potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at ~254 nm | The pyrimidine ring exhibits strong UV absorbance, allowing for sensitive detection.[18] |

| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity.[18] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the structure and identity of the compound.[19][20]

¹H NMR (in CDCl₃, predicted):

-

~8.7 ppm (s, 2H): Two equivalent protons on the pyrimidine ring (H4 and H6).

-

~4.8 ppm (s, 2H): Methylene protons (-CH₂OH).

-

~2.5-3.5 ppm (broad s, 1H): Hydroxyl proton (-OH). The chemical shift and multiplicity can vary with concentration and solvent.

¹³C NMR (in CDCl₃, predicted):

-

~162 ppm: C2 (carbon attached to the CH₂OH group).

-

~158 ppm: C4/C6 (equivalent carbons on the pyrimidine ring).

-

~130 ppm: C5 (carbon attached to the chlorine atom).

-

~65 ppm: Methylene carbon (-CH₂OH).

Safety, Handling, and Storage

This compound must be handled with appropriate safety precautions in a laboratory setting.[6][7]

-

Hazard Classification: The compound is classified as harmful and an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19] Avoid dust formation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Recommended storage temperatures range from ambient to 2-8°C for long-term stability.

-

Disposal: Dispose of waste material and containers at an approved hazardous waste disposal facility, typically via chemical incineration.[6] Do not allow the product to enter drains.

Conclusion

This compound is a high-value, versatile building block for drug discovery and development. Its dual reactivity allows for the strategic and efficient construction of complex molecules, most notably in the synthesis of kinase inhibitors. A thorough understanding of its properties, synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to fully leverage its synthetic potential while ensuring safety and analytical rigor in their scientific endeavors.

References

- 1. 1046816-75-4|(2-Chloropyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]

- 2. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]

- 3. CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine - Google Patents [patents.google.com]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. zenodo.org [zenodo.org]

- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. ptfarm.pl [ptfarm.pl]

- 18. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scs.illinois.edu [scs.illinois.edu]

- 20. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structure Elucidation of (5-Chloropyrimidin-2-yl)methanol

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] These nitrogen-containing heterocycles are integral to the structure of nucleobases in DNA and RNA, making them a focal point for the development of anticancer, antiviral, and antibacterial agents.[3] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

(5-Chloropyrimidin-2-yl)methanol is a functionalized pyrimidine derivative of significant interest in drug discovery and development. The presence of a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position provides two key points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. The chlorine atom can participate in cross-coupling reactions, while the hydroxyl group offers a site for esterification or etherification. Understanding the precise three-dimensional structure of this molecule is paramount for predicting its reactivity, designing derivatives with improved pharmacological profiles, and ensuring the quality and consistency of synthesized batches.

This technical guide provides a comprehensive overview of the analytical methodologies employed in the complete structure elucidation of this compound. We will delve into the theoretical underpinnings and practical applications of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals, offering not just a set of protocols, but a deeper understanding of the causality behind experimental choices and the logic of data interpretation.

The Integrated Approach to Structure Elucidation

The unambiguous determination of a molecule's structure is not reliant on a single analytical technique. Instead, it is a synergistic process where each method provides a unique piece of the puzzle. The relationship between these techniques in the context of elucidating the structure of this compound is depicted below.

Caption: Integrated workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would be employed.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (like the -OH proton).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters on a 400 MHz spectrometer would include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

A spectral width of 200-220 ppm is standard.

-

-

2D NMR Acquisition (if necessary):

-

If assignments are ambiguous, acquire 2D spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

-

Data Interpretation and Expected Spectral Features

The chemical shifts in NMR are highly dependent on the electronic environment of the nuclei. The electronegative nitrogen atoms and the chlorine atom in the pyrimidine ring will significantly influence the chemical shifts of the ring protons and carbons.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Pyrimidine Protons | 8.5 - 9.0 | Singlet | 2H | H4 and H6 protons of the pyrimidine ring |

| Methylene Protons | ~4.5 | Singlet | 2H | -CH₂- protons adjacent to the hydroxyl group |

| Hydroxyl Proton | Variable (e.g., 2.0 - 5.0 in DMSO-d₆) | Broad Singlet | 1H | -OH proton (exchangeable with D₂O) |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Pyrimidine Carbons | 150 - 165 | C2, C4, and C6 carbons of the pyrimidine ring |

| Chloro-substituted Carbon | ~120 | C5 carbon of the pyrimidine ring |

| Methylene Carbon | ~60 | -CH₂- carbon adjacent to the hydroxyl group |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The causality behind these expected shifts lies in the electronic effects within the molecule. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which deshields the ring protons and carbons, causing them to appear at a higher chemical shift (downfield). The chlorine atom at the C5 position will also have a deshielding effect on the adjacent protons. The methylene protons are adjacent to an oxygen atom, which is also electronegative, thus they appear at a relatively downfield position for aliphatic protons. The hydroxyl proton's chemical shift is highly variable due to its involvement in hydrogen bonding.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of covalent bonds.

Experimental Protocol: IR Analysis

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N and C=C Stretch (pyrimidine ring) | 1400 - 1600 | Medium-Strong |

| C-O Stretch (alcohol) | 1000 - 1260 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

The broadness of the O-H stretching band is a direct consequence of hydrogen bonding between molecules. The pyrimidine ring will exhibit a series of characteristic absorptions in the fingerprint region (below 1500 cm⁻¹), which can be complex but are unique to the overall molecular structure.

Mass Spectrometry: Determining Molecular Weight and Elemental Composition

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental composition.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this molecule, which will likely produce a protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., time-of-flight or orbitrap).

-

Tandem Mass Spectrometry (MS/MS): To gain further structural information, the [M+H]⁺ ion can be selected and fragmented, and the m/z ratios of the resulting fragment ions are measured.

Expected Mass Spectral Data

| Ion | Expected m/z (for ³⁵Cl) | Interpretation |

| [M]⁺• | 144.0 | Molecular ion (if observed) |

| [M+H]⁺ | 145.0 | Protonated molecule |

| [M+Na]⁺ | 167.0 | Sodium adduct |

The presence of a chlorine atom will result in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, any chlorine-containing ion will appear as a pair of peaks separated by 2 m/z units, with the peak at the lower m/z being three times more intense. This isotopic signature is a powerful confirmation of the presence of a chlorine atom.

Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer would likely involve the loss of small, stable molecules or radicals.

Caption: Plausible fragmentation pathways for this compound in ESI-MS.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide a wealth of information about the connectivity and functional groups, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[4] This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by slow cooling of a hot, saturated solution.

-

Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.

While a crystal structure for this compound is not publicly available at the time of this writing, the expected outcome of such an analysis would be the precise coordinates of each atom in the molecule, confirming the pyrimidine ring structure, the positions of the chloro and hydroxymethyl substituents, and providing insight into the intermolecular hydrogen bonding interactions involving the hydroxyl group in the solid state.

Conclusion: A Synergistic Approach to Certainty

The structure elucidation of this compound is a prime example of the power of a multi-technique analytical approach. Each method, from the detailed connectivity information provided by NMR to the definitive 3D structure from X-ray crystallography, contributes essential pieces of the puzzle. The convergence of data from these orthogonal techniques provides a self-validating system, ensuring the highest level of confidence in the final structural assignment. This rigorous characterization is a non-negotiable prerequisite for the advancement of this and other promising molecules in the landscape of drug discovery and development.

References

An In-depth Technical Guide to (5-Chloropyrimidin-2-yl)methanol: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of (5-Chloropyrimidin-2-yl)methanol, a critical heterocyclic building block for professionals in pharmaceutical research and development. We will move beyond simple data recitation to explore the strategic importance, synthesis, reactivity, and practical application of this compound, grounded in its pivotal role in the development of novel therapeutics.

Core Identification and Physicochemical Profile

This compound is a substituted pyrimidine that has gained significant attention as a key intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a reactive hydroxymethyl group and a strategically placed chlorine atom on the pyrimidine ring, makes it a versatile precursor for introducing the chloropyrimidine moiety into larger molecules.

Table 1: Compound Identification and Properties

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | (5-chloro-2-pyrimidinyl)methanol, 5-Chloro-2-(hydroxymethyl)pyrimidine, 5-Chloro-2-pyrimidinemethanol | [2][3] |

| CAS Number | 944902-98-1 | [2] |

| Molecular Formula | C₅H₅ClN₂O | [1][2] |

| Molecular Weight | 144.56 g/mol | [2][4] |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥97% | |

| Storage | Store at room temperature or 2-8°C, sealed in a dry, inert atmosphere. | [3] |

Strategic Importance in Medicinal Chemistry: The Pyrimidine Scaffold

The pyrimidine core is classified as a "privileged structure" in medicinal chemistry.[5] Its prevalence in nature as a component of nucleobases (cytosine, thymine, uracil) means that biological systems are inherently equipped to interact with it. This fundamental characteristic allows pyrimidine-based drugs to effectively engage with a wide array of biological targets, including kinases, enzymes, and receptors.[6][7]

The pyrimidine ring's nitrogen atoms are excellent hydrogen bond acceptors, while the ring itself can serve as a bioisosteric replacement for a phenyl group, often improving pharmacokinetic properties such as solubility and metabolic stability.[7] The strategic placement of substituents, such as the chloro group at the 5-position and the hydroxymethyl group at the 2-position in our target molecule, provides precise vectors for molecular elaboration and fine-tuning of a drug candidate's activity and selectivity.

A prime example of its strategic application is in the synthesis of Nerandomilast (BI 1015550) , an investigational oral inhibitor of phosphodiesterase 4B (PDE4B) for the treatment of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases.[8][9][10][11] The (5-chloropyrimidin-2-yl) moiety is a cornerstone of the Nerandomilast structure, highlighting the industrial and clinical relevance of this building block.[8]

Synthesis and Chemical Reactivity

The synthesis of this compound is not widely detailed in readily available academic literature, but its preparation can be logically inferred from established chemical transformations of pyrimidine derivatives. The most plausible and industrially scalable approach involves the reduction of a corresponding carbonyl compound.

Proposed Synthetic Workflow

A logical synthetic pathway begins with a suitable 5-chloropyrimidine precursor bearing a carbonyl group at the 2-position, such as an aldehyde or an ester. This precursor is then reduced to the primary alcohol.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reduction of 5-Chloropyrimidine-2-carbaldehyde (Illustrative)

While a specific protocol for this exact substrate is not available, the following procedure is based on well-established methods for the reduction of heterocyclic aldehydes and serves as a self-validating, illustrative guide for researchers.

Disclaimer: This protocol is illustrative. Researchers must conduct their own risk assessment and optimization.

-

Reaction Setup: To a stirred solution of 5-chloropyrimidine-2-carbaldehyde (1.0 eq) in anhydrous methanol or ethanol (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise over 15-20 minutes. The portion-wise addition is a critical safety and control measure to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).

-

Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution at 0 °C. The majority of the organic solvent is then removed under reduced pressure.

-

Extraction: Extract the resulting aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes). The choice of ethyl acetate is based on its ability to dissolve the product while having limited miscibility with water.

-

Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Product: The crude product can be purified by silica gel column chromatography to yield this compound as a solid.

Core Reactivity

The utility of this compound stems from its two distinct reactive sites:

-

The Hydroxymethyl Group (-CH₂OH): This primary alcohol can be readily converted into a better leaving group (e.g., a tosylate, mesylate, or halide) to facilitate nucleophilic substitution. Alternatively, it can be oxidized to the corresponding aldehyde or carboxylic acid for further transformations.

-

The C-Cl Bond: The chlorine atom on the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of amines, alcohols, or thiols.[12] It can also participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, a key strategy in modern drug synthesis.[8][13]

This dual reactivity allows for sequential and controlled modifications, making it a highly valuable and versatile building block.

Application in the Synthesis of Nerandomilast (BI 1015550)

The synthesis of the PDE4B inhibitor Nerandomilast demonstrates the practical application of chloropyrimidine chemistry.[8][9][13] Although the exact multi-step synthesis of the drug involves complex intermediates, the core structure incorporates a 5-chloro-2-(piperidin-4-yl)pyrimidine fragment.[8] this compound serves as a logical precursor to this fragment.

Caption: Logical role of this compound in Nerandomilast synthesis.

This workflow illustrates how the hydroxymethyl group is likely first activated, followed by substitution with a protected piperidine derivative. The resulting key fragment is then coupled with the other major part of the molecule to complete the synthesis of the final active pharmaceutical ingredient (API).

Spectroscopic Characterization (Predicted)

-

A singlet around 8.7-8.9 ppm, corresponding to the two equivalent protons on the pyrimidine ring (H4 and H6).

-

A doublet or singlet around 4.6-4.8 ppm, corresponding to the methylene protons of the hydroxymethyl group (-CH₂OH).

-

A triplet or broad singlet around 5.0-5.5 ppm, corresponding to the hydroxyl proton (-OH), which may exchange with D₂O.

Mass spectrometry data (ESI-MS) would be expected to show a protonated molecular ion [M+H]⁺ at m/z 145.0, exhibiting a characteristic isotopic pattern for a monochlorinated compound (~3:1 ratio for [M+H]⁺ and [M+2+H]⁺).[1]

Safety and Handling

This compound is associated with several hazard classifications and requires careful handling in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined reactivity, rooted in the privileged pyrimidine scaffold, provides medicinal chemists with a reliable and versatile building block for constructing complex and highly functionalized therapeutic agents. Its integral role in the synthesis of promising drug candidates like Nerandomilast underscores its technical and commercial importance, making a thorough understanding of its properties and reactivity essential for researchers and scientists in the pharmaceutical industry.

References

- 1. PubChemLite - this compound (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. This compound - CAS:944902-98-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. (5-Chloro-pyriMidin-2-yl)-Methanol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. researchgate.net [researchgate.net]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. Nerandomilast (BI 1015550) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 12. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 13. Collection - Development of a Scalable Asymmetric Process for the Synthesis of Selective PDE4B Inhibitor Nerandomilast (BI 1015550) - Organic Process Research & Development - Figshare [acs.figshare.com]

An In-depth Technical Guide to the Biological Activity of (5-Chloropyrimidin-2-yl)methanol Derivatives

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide focuses on a specific, promising subclass: derivatives of (5-Chloropyrimidin-2-yl)methanol. While direct literature on this exact family is emerging, by synthesizing data from the broader class of 2,5-substituted pyrimidines, we can construct a robust framework for understanding their potential biological activity, mechanism of action, and the experimental workflows required for their evaluation. This document serves as a technical resource for researchers and drug development professionals, providing not only established protocols but also the scientific rationale behind them, with a primary focus on anticancer applications.

Introduction: The Pyrimidine Scaffold in Oncology

Nitrogen-containing heterocyclic compounds are pivotal in medicinal chemistry, with the pyrimidine ring being a particularly privileged structure.[3] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[1] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of drugs targeting a wide array of diseases, most notably cancer.[2][4]

Many pyrimidine-based drugs function as kinase inhibitors.[5] Kinases are a class of enzymes that catalyze the transfer of phosphate groups to specific substrates, a process known as phosphorylation. This process acts as a molecular "on/off" switch for a vast number of cellular signaling pathways that control cell growth, proliferation, differentiation, and death (apoptosis). In many cancers, kinases become dysregulated, leading to uncontrolled cell proliferation and survival. Pyrimidine derivatives, by mimicking the ATP binding site of these enzymes, can effectively block their activity and halt downstream oncogenic signaling.[5]

The this compound core represents a key building block for creating novel kinase inhibitors. The chlorine atom at the 5-position and the methanol group at the 2-position provide reactive handles for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3]

Postulated Mechanism of Action: Kinase Inhibition

Based on extensive research into related 2,5-disubstituted pyrimidines, the primary mechanism of action for derivatives of this compound is likely the inhibition of protein kinases.[4][6] The 5-chloro substituent is particularly noteworthy. In a study on chloropyrimidine inhibitors of the MSK1 kinase, the 2-chloro moiety was found to act as an electrophile, forming a covalent bond with a cysteine residue near the active site through an SNAr reaction.[7] This covalent interaction leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action. It is plausible that derivatives of the this compound scaffold could be designed to exploit a similar covalent targeting strategy.

The downstream consequences of kinase inhibition are profound and form the basis of the therapeutic effect:

-

Inhibition of Cell Proliferation: By blocking signals that tell cancer cells to grow and divide, these compounds can induce a cytostatic effect.

-

Induction of Apoptosis: Cancer cells often evade programmed cell death. Kinase inhibitors can reactivate apoptotic pathways, leading to the selective elimination of malignant cells. Research on 2,4,5-trisubstituted pyrimidines has shown that potent CDK9 inhibitors can reduce the levels of anti-apoptotic proteins like Mcl-1 and activate caspase-3, a key executioner of apoptosis.[6]

Below is a conceptual diagram of a generic kinase signaling pathway and the point of intervention for a pyrimidine-based inhibitor.

Caption: Simplified RTK signaling pathway inhibited by a pyrimidine derivative.

A Systematic Workflow for Biological Evaluation

Evaluating a novel library of this compound derivatives requires a multi-step, logical approach to move from broad screening to detailed mechanistic studies. This workflow ensures that resources are focused on the most promising candidates.

Caption: A three-phase workflow for evaluating novel pyrimidine derivatives.

Detailed Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)

Expertise & Rationale: The MTT assay is a foundational colorimetric assay to assess a compound's effect on cell viability.[4] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] This initial screen is crucial for quickly identifying active compounds and determining their half-maximal inhibitory concentration (IC50), a key measure of potency.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., HeLa, MCF-7, A549) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Causality: Seeding at an optimal density in the exponential growth phase ensures that the cells are healthy and responsive to treatment, providing a reliable baseline for metabolic activity.

-

-

Compound Treatment:

-

After 24 hours of incubation (to allow for cell adherence), prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Include a "medium only" blank control.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Causality: A 48-72 hour incubation period is typically sufficient to observe significant effects on cell proliferation.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Causality: During this incubation, only metabolically active cells will convert the MTT into formazan crystals. The duration is optimized to allow for sufficient formazan production without causing toxicity from the MTT reagent itself.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or placing on an orbital shaker for 10 minutes.

-

Causality: The formazan product is insoluble. A solubilizing agent is required to release the purple color into the solution for spectrophotometric measurement.

-

-

Data Analysis:

-

Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the formula: Viability % = 100 × (OD_treated - OD_blank) / (OD_control - OD_blank)

-

Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

-

Data Presentation:

| Compound ID | Derivative Structure | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |

| Cmpd-01 | (R = H) | 15.2 | 21.8 | 18.5 |

| Cmpd-02 | (R = 4-F-Phenyl) | 1.8 | 3.5 | 2.1 |

| Cmpd-03 | (R = 4-MeO-Phenyl) | 5.6 | 8.1 | 6.4 |

| Doxorubicin | (Control) | 0.5 | 0.8 | 0.6 |

Table 1: Example data table for presenting IC50 values from MTT assays.

Protocol 2: Mechanism of Action - In Vitro Kinase Assay

Expertise & Rationale: Once a compound shows cellular activity, it is critical to validate that it works via the hypothesized mechanism. An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific target kinase.[8] This is a cell-free system that isolates the interaction between the inhibitor, the kinase, and its substrate, providing unambiguous evidence of target engagement. Radiometric assays, while requiring special handling, are often considered the gold standard for sensitivity.[8]

Step-by-Step Methodology:

-

Reaction Setup:

-

In a 96-well plate, prepare a reaction buffer containing MgCl2, DTT, and a buffer like Tris-HCl.

-

Add the purified recombinant target kinase (e.g., CDK9, MSK1) to the buffer.

-

Add the test compound at various concentrations.

-

Causality: The reaction buffer is optimized to provide the ideal ionic and pH environment for the kinase to be active.

-

-

Initiating the Kinase Reaction:

-

To initiate the reaction, add a mix containing the kinase's specific peptide substrate and ATP, with one of the ATP's phosphate groups being the radioisotope ³²P (i.e., [γ-³²P]ATP). The total ATP concentration should be near the enzyme's Km(ATP) for accurate IC50 determination.[9]

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes) within the linear range of the reaction.

-

Causality: Using ATP at its Michaelis-Menten constant (Km) provides a standardized condition for comparing the potency of different inhibitors.[9]

-

-

Stopping the Reaction and Separation:

-

Stop the reaction by adding a solution like phosphoric acid.

-

Spot the reaction mixture onto a phosphocellulose paper filter.

-

Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP. The phosphorylated peptide substrate will bind to the paper.

-

Causality: The phosphocellulose paper is negatively charged and will bind the positively charged peptide substrate, while the free, negatively charged ATP is washed away. This separation is the key to measuring only the phosphate that has been transferred by the kinase.

-

-

Quantification:

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Causality: The amount of radioactivity detected is directly proportional to the activity of the kinase.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Expertise & Rationale: A key desired outcome for an anticancer agent is the induction of apoptosis. Flow cytometry provides a powerful, quantitative method to assess this at the single-cell level.[6] This protocol uses two dyes:

-

Annexin V: This protein has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[3]

-

Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[10]

By using both dyes, we can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cell populations.[6][10]

Caption: Principle of cell state differentiation using Annexin V and PI staining.

Step-by-Step Methodology:

-

Cell Treatment:

-

Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

-

-

Cell Harvesting:

-

Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant from the corresponding well.

-

Centrifuge the cell suspension and wash the pellet twice with cold PBS.

-

Causality: It is critical to collect both floating and adherent cells, as apoptotic cells often detach. Failing to do so would lead to a significant underestimation of the apoptotic population.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

-

Gently vortex and incubate at room temperature in the dark for 15 minutes.

-

Causality: Incubation in the dark is necessary to prevent photobleaching of the fluorescent dyes.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Causality: Prompt analysis is required because cells will not remain viable in the binding buffer for extended periods, which could lead to artifacts.

-

-

Data Analysis:

-

The flow cytometer will generate dot plots of PI fluorescence versus Annexin V-FITC fluorescence.

-

Gate the populations to quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V-/PI-): Live cells

-

Lower-Right (Annexin V+/PI-): Early apoptotic cells

-

Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V-/PI+): Necrotic/dead cells (often considered artifacts)

-

-

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is not yet widely published, we can infer key principles from related pyrimidine series.[3][11] The development of potent derivatives will rely on systematic modifications at the key positions.

-

The C2-Methanol Position: The hydroxyl group of the methanol is a prime site for derivatization. It can be converted into an ether or ester, or used as a handle to attach larger, more complex moieties via linkers. In one study, replacing a 2-chloro with a 2-benzyloxy group was a key step in synthesizing 2,5-disubstituted pyrimidines with cytotoxic activity.[4] This suggests that exploring various substitutions at this position is a valid strategy.

-

The C5-Chloro Position: The electron-withdrawing nature of the chlorine atom activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[7] While the C5-position is less reactive to direct substitution, its electronic influence is critical. SAR studies on pyrimido[4,5-b]indoles showed that replacing a 5-H with a 5-Cl was detrimental to activity, indicating that steric bulk or electronic properties at this position must be carefully considered.

-

The C4-Position: This position is often a key site for introducing amine-containing side chains that can form critical hydrogen bonds within the ATP-binding pocket of a target kinase. The nature of this substituent frequently governs the selectivity and potency of the inhibitor.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents, particularly kinase inhibitors for oncology. Its synthetic tractability allows for the creation of diverse chemical libraries amenable to systematic biological evaluation. This guide provides a comprehensive framework for such an evaluation, grounded in established, robust methodologies. The provided protocols for assessing cell viability, kinase inhibition, and apoptosis serve as a self-validating system to identify and characterize promising lead compounds.

Future work should focus on synthesizing a focused library of derivatives and screening them using the workflow outlined herein. The resulting data will be crucial for establishing a detailed Structure-Activity Relationship specific to this scaffold, which will, in turn, guide the rational design of next-generation compounds with enhanced potency, selectivity, and drug-like properties.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. wjarr.com [wjarr.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - CAS:944902-98-1 - Sunway Pharm Ltd [3wpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of (5-Chloropyrimidin-2-yl)methanol in Modern Drug Discovery: A Technical Guide

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Among the diverse array of pyrimidine-based building blocks, (5-Chloropyrimidin-2-yl)methanol has emerged as a particularly versatile and strategic starting material. Its unique substitution pattern, featuring a reactive chlorine atom at the 5-position and a functionalizable hydroxymethyl group at the 2-position, offers medicinal chemists a powerful tool for the synthesis of highly substituted and potent drug candidates. This technical guide provides an in-depth analysis of the applications of this compound in drug discovery, with a primary focus on the development of kinase inhibitors. We will explore its synthetic utility, delve into specific examples of its incorporation into bioactive molecules, and provide detailed experimental protocols to illustrate its practical application.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most important classes of drug targets.[2] The pyrimidine ring is a common feature in a multitude of approved and investigational kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it an ideal scaffold for designing potent and selective inhibitors. The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This compound (CAS No: 944902-98-1) is a solid compound with a molecular weight of 144.56 g/mol and the molecular formula C5H5ClN2O.[3][4][5] Its structure presents two key features for synthetic elaboration:

-

The 5-Chloro Substituent: This position is susceptible to nucleophilic aromatic substitution (SNA_r_) reactions, allowing for the introduction of a wide range of amine, ether, and thioether functionalities. This is a common strategy to engage with the solvent-exposed region of the kinase ATP-binding site.

-

The 2-Hydroxymethyl Group: This functional group can be readily oxidized to an aldehyde or carboxylic acid, or used in etherification and esterification reactions. This provides a handle for introducing substituents that can interact with other regions of the target protein or for modulating the physicochemical properties of the final compound.

Synthetic Utility and Key Reactions

The reactivity of this compound allows for a variety of chemical transformations, making it a valuable building block for creating diverse chemical libraries.

Nucleophilic Aromatic Substitution at C5

The chlorine atom at the 5-position is the primary site for diversification. A common and powerful reaction is the Buchwald-Hartwig amination, which allows for the coupling of a wide array of primary and secondary amines.

Workflow for Buchwald-Hartwig Amination:

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Modification of the 2-Hydroxymethyl Group

The hydroxymethyl group at the 2-position offers a secondary point of modification.

Table 1: Common Transformations of the 2-Hydroxymethyl Group

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation | Dess-Martin periodinane (DMP), CH2Cl2 | Aldehyde (-CHO) |

| Jones reagent (CrO3, H2SO4), acetone | Carboxylic acid (-COOH) | |

| Etherification | NaH, Alkyl halide (R-X), THF | Ether (-CH2OR) |

| Esterification | Acyl chloride (RCOCl), Pyridine | Ester (-CH2OCOR) |

Application in the Synthesis of Kinase Inhibitors: Case Studies

While direct examples starting from this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous patented kinase inhibitors. The following sections will illustrate its potential by outlining synthetic strategies for classes of inhibitors where this building block would be highly valuable.

Aurora Kinase Inhibitors

Aurora kinases are crucial for mitotic progression, and their inhibition is a validated anti-cancer strategy. Several potent Aurora kinase inhibitors feature a 2,4-disubstituted pyrimidine scaffold.[6][7]

Hypothetical Synthesis of an Aurora Kinase Inhibitor Intermediate:

The synthesis of a key intermediate for an Aurora kinase inhibitor could be envisioned starting from this compound.

Experimental Protocol:

Step 1: Oxidation of this compound to 5-Chloro-pyrimidine-2-carbaldehyde

-

To a stirred solution of this compound (1.0 g, 6.92 mmol) in anhydrous dichloromethane (30 mL) at 0 °C, add Dess-Martin periodinane (3.52 g, 8.30 mmol) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL) and a 10% aqueous solution of sodium thiosulfate (20 mL).

-

Stir vigorously for 30 minutes until both layers are clear.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde.

Step 2: Reductive Amination to form a 2-Aminomethyl-5-chloropyrimidine Derivative

-

Dissolve the crude 5-Chloro-pyrimidine-2-carbaldehyde (from Step 1) in methanol (25 mL).

-

Add the desired primary or secondary amine (1.1 eq.) and acetic acid (0.1 eq.).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water (10 mL).

-

Concentrate the mixture under reduced pressure and partition the residue between ethyl acetate (50 mL) and water (30 mL).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

This intermediate can then undergo a subsequent nucleophilic aromatic substitution at the 5-position to complete the synthesis of the target Aurora kinase inhibitor.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are key drivers in several cancers, particularly non-small cell lung cancer. Many EGFR inhibitors are based on an anilinopyrimidine scaffold.[8][9][10]

Logical Flow for EGFR Inhibitor Synthesis:

Caption: A potential synthetic pathway for EGFR inhibitors utilizing this compound.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are essential regulators of the cell cycle, and their inhibitors have shown significant promise in cancer therapy.[11][12] The 2,4-diaminopyrimidine scaffold is a common feature in many CDK inhibitors.

Table 2: Representative CDK Inhibitory Data for Pyrimidine Scaffolds

| Compound Class | Target CDK | IC50 (nM) | Reference |

| Dianilinopyrimidines | CDK2 | 50-200 | [11] |

| 2-Anilino-4-triazolpyrimidine | CDK4 | 8.5 - 62.0 | Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors |

| Thiazolyl-pyrimidines | CDK4/6 | 7 - 10 | [12] |

While not directly synthesized from this compound in the cited literature, the structural elements highlight the importance of the substituted pyrimidine core. A synthetic chemist could readily adapt this starting material to generate novel CDK inhibitor libraries.

Biological Evaluation of Derived Compounds

Once a library of compounds has been synthesized from this compound, a cascade of biological assays is necessary to determine their potential as drug candidates.

Workflow for Biological Evaluation:

Caption: A typical workflow for the biological evaluation of novel kinase inhibitors.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its dual reactive sites provide a platform for the efficient generation of diverse and highly substituted pyrimidine derivatives. While direct literature examples of its use in the synthesis of late-stage clinical candidates are emerging, its structural motifs are clearly embedded in the design of numerous potent kinase inhibitors. The strategic application of this reagent, coupled with modern synthetic methodologies and robust biological screening, holds significant promise for the discovery of next-generation therapeutics. As the demand for novel and selective kinase inhibitors continues to grow, we anticipate that the utility of this compound in drug discovery programs will become increasingly prominent.

References

- 1. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 944902-98-1 [sigmaaldrich.com]

- 4. chakrachem.com [chakrachem.com]

- 5. (5-Chloro-pyriMidin-2-yl)-Methanol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]